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Compound of Interest

Compound Name:
2-Bromo-4'-chloro-5-

methoxybenzophenone

Cat. No.: B1292212 Get Quote

In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal

identification and characterization of molecular entities are foundational to progress.

Intermediates such as 2-Bromo-4'-chloro-5-methoxybenzophenone, a substituted

benzophenone, represent critical building blocks in the synthesis of more complex active

pharmaceutical ingredients (APIs). The benzophenone scaffold itself is ubiquitous in medicinal

chemistry, appearing in drugs like the anti-inflammatory ketoprofen and the Parkinson's

treatment tolcapone. Therefore, the ability to confirm the identity, molecular weight, and purity

of its derivatives is not merely a procedural step but a cornerstone of scientific integrity and

developmental success.

This guide provides a comprehensive, in-depth technical overview of the methodologies

employed to determine and confirm the molecular weight and structure of 2-Bromo-4'-chloro-
5-methoxybenzophenone. Moving beyond a simple statement of values, we will explore the

causality behind the selection of analytical techniques, the interpretation of the data generated,

and the creation of a self-validating system of characterization that ensures trustworthiness and

reproducibility in a research and development setting.

Compound Identity and Physicochemical Properties
Before delving into experimental determination, it is essential to establish the theoretical and

reported properties of the target compound. This data serves as the benchmark against which

all experimental results are compared.
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Property Value Source(s)

Chemical Name
(2-bromo-5-methoxyphenyl)(4-

chlorophenyl)methanone

CAS Number 746651-89-8 [1]

Molecular Formula C₁₄H₁₀BrClO₂ [2]

Molecular Weight 325.59 g/mol (Nominal)

Melting Point 81-83 °C

Purity ≥97% (Typical)

Part 1: Definitive Molecular Weight and Formula by
High-Resolution Mass Spectrometry (HRMS)
While nominal molecular weight provides a basic identifier, it is insufficient for unambiguous

confirmation, as multiple molecular formulas can share the same nominal mass. High-

Resolution Mass Spectrometry (HRMS) is the gold standard, capable of measuring mass to

several decimal places. This precision allows for the determination of the exact molecular

formula by leveraging the non-integer masses of isotopes (e.g., ¹H = 1.00783 amu, ¹⁶O =

1.59949 amu).[3][4][5]

Causality of Method Selection: Why HRMS is Essential
The choice of HRMS is dictated by the need for absolute certainty. For a compound like 2-
Bromo-4'-chloro-5-methoxybenzophenone, which may be a precursor in a regulated drug

development pipeline, confirming the elemental composition is non-negotiable. HRMS provides

this confirmation, directly validating the synthetic outcome and ruling out isobaric (same

nominal mass) impurities.

Experimental Protocol: HRMS Analysis
Sample Preparation:

Accurately weigh ~1 mg of the compound.
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Dissolve in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol) to create a 1

mg/mL stock solution.

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. The final

concentration should be optimized to avoid detector saturation.

Instrumentation and Parameters:

Instrument: A high-resolution mass spectrometer such as an Orbitrap or Time-of-Flight

(TOF) instrument.

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for

benzophenones, which can be protonated at the carbonyl oxygen.

Mass Analyzer Mode: Set to a high-resolution mode (resolving power > 60,000).

Mass Range: Scan a range that comfortably includes the expected molecular ion, e.g.,

m/z 100-500.

Calibration: Ensure the instrument is calibrated immediately prior to the run using a known

standard to guarantee mass accuracy.

Data Acquisition and Analysis:

Inject the sample solution.

Identify the ion cluster corresponding to the protonated molecule, [M+H]⁺.

Determine the exact mass of the monoisotopic peak (the peak containing only the most

abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O).

Utilize the instrument's software to generate a predicted molecular formula based on the

measured exact mass, with a mass tolerance set to < 5 ppm.

Expected Results and Interpretation
1. Exact Mass Confirmation: The calculated exact mass for the protonated molecule

[C₁₄H₁₁BrClO₂]⁺ is 324.9734. An experimentally measured mass within 5 ppm of this value
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provides strong evidence for the proposed molecular formula.

2. Isotopic Pattern Validation: A key validating feature is the distinctive isotopic pattern

generated by the presence of both bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1).[6][7]

[8] This results in a characteristic cluster of peaks for the molecular ion.

Ion Relative Mass (m/z)
Expected Relative
Intensity

Contributing
Isotopes

[M+H]⁺ 324.9734 100% ⁷⁹Br, ³⁵Cl

[M+2+H]⁺ 326.9714 ~130% ⁸¹Br, ³⁵Cl OR ⁷⁹Br, ³⁷Cl

[M+4+H]⁺ 328.9684 ~32% ⁸¹Br, ³⁷Cl

Observing this specific intensity pattern is a powerful confirmation of the presence of one

bromine and one chlorine atom in the molecule, making the identification highly trustworthy.

Caption: Overall analytical workflow for compound characterization.

Electron Ionization (EI) Fragmentation Pathway
For structural insights, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron

Ionization (EI) is often used. EI is a harder ionization technique that causes fragmentation,

providing a molecular fingerprint. The fragmentation of benzophenones is well-characterized

and typically involves α-cleavage at the carbonyl group.[9][10][11]

Key Predicted Fragments:

m/z 183/185: (4-chlorophenyl)carbonyl cation, [C₇H₄ClO]⁺. The 3:1 isotopic pattern confirms

the presence of chlorine.

m/z 211/213: (2-bromo-5-methoxyphenyl)carbonyl cation, [C₈H₆BrO₂]⁺. The 1:1 isotopic

pattern confirms the presence of bromine.

m/z 111/113: 4-chlorophenyl cation, [C₆H₄Cl]⁺, from the loss of the (2-bromo-5-

methoxy)benzoyl radical.
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m/z 186/188: 2-bromo-5-methoxyphenyl cation, [C₇H₆BrO]⁺, from the loss of the 4-

chlorobenzoyl radical.

Primary Fragments

Secondary Fragments

[C₁₄H₁₀BrClO₂]⁺ m/z 325/327/329

[C₇H₄ClO]⁺ m/z 183/185 (4-chlorobenzoyl)

 α-cleavage

[C₈H₆BrO₂]⁺ m/z 211/213 (2-bromo-5-methoxybenzoyl)

 α-cleavage

[C₆H₄Cl]⁺ m/z 111/113 (4-chlorophenyl)

 loss of CO

Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation pathway.

Part 2: Structural Confirmation and Purity
Assessment
Mass spectrometry confirms the molecular formula, but Nuclear Magnetic Resonance (NMR)

spectroscopy is required to confirm the specific isomeric structure and connectivity of the

atoms. Finally, chromatography is essential to determine the purity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each

hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule, allowing for an unambiguous

structural assignment.
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Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard

(δ 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better signal dispersion and resolution.

Data Acquisition:

Acquire a standard ¹H NMR spectrum.

Acquire a proton-decoupled ¹³C NMR spectrum.

(Optional but recommended for validation): Acquire 2D NMR spectra, such as COSY (¹H-

¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C

correlation), to definitively assign all signals.[12][13]

The predicted chemical shifts are based on the additive effects of the substituents on the

aromatic rings. The 4-chlorophenyl ring will appear as a pair of doublets (an AA'BB' system),

while the tri-substituted 2-bromo-5-methoxyphenyl ring will show three distinct aromatic proton

signals.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
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Predicted Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.7-7.8 d 2H H-2', H-6'

Protons ortho to

the carbonyl are

deshielded.

~7.4-7.5 d 2H H-3', H-5'

Protons ortho to

the chlorine

atom.

~7.3-7.4 d 1H H-6

Ortho to carbonyl

and adjacent to

bromine.

~7.1-7.2 dd 1H H-4

Coupled to H-3

and H-6 (small

coupling).

~6.9-7.0 d 1H H-3

Ortho to methoxy

group, expected

to be upfield.

~3.8-3.9 s 3H -OCH₃

Typical chemical

shift for an aryl

methoxy group.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
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Predicted Shift (δ, ppm) Assignment

~194-196 C=O

~159-161 C-5

~138-140 C-1'

~135-137 C-1

~132-134 C-4

~131-133 C-2', C-6'

~128-130 C-3', C-5'

~122-124 C-6

~118-120 C-3

~115-117 C-2

~55-57 -OCH₃

These predicted assignments would be definitively confirmed using 2D NMR, where, for

example, an HMBC experiment would show a correlation from the methoxy protons (~3.8 ppm)

to the C-5 carbon (~160 ppm), validating the substitution pattern.

Chromatographic Purity Analysis
Determining the molecular weight is meaningful only if the sample is pure. High-Performance

Liquid Chromatography (HPLC) with UV detection is a standard and robust method for

assessing purity.[14][15]

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a

compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute to ~0.1 mg/mL

for analysis.

Instrumentation and Parameters:

HPLC System: A standard HPLC system with a UV-Vis detector.
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Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for

benzophenone derivatives.[14]

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically

effective. For example, 70:30 Acetonitrile:Water.

Flow Rate: 1.0 mL/min.

Detection Wavelength: Benzophenones have a strong UV absorbance. A wavelength

around 254 nm is generally suitable.

Injection Volume: 10 µL.

Data Analysis:

Run the sample and record the chromatogram.

Purity is determined by the area percent method. The area of the main peak is divided by

the total area of all peaks in the chromatogram.

A pure sample should yield a single, sharp, and symmetrical peak. A purity level of >97% is

typically expected for a research-grade chemical.

Conclusion: A Self-Validating System
The determination of the molecular weight of 2-Bromo-4'-chloro-5-methoxybenzophenone is

a multi-faceted process that relies on the synergistic use of advanced analytical techniques.

High-Resolution Mass Spectrometry provides an exact molecular formula, with the unique

isotopic signature of bromine and chlorine serving as an inbuilt validation. NMR spectroscopy

then confirms the precise atomic connectivity, ensuring the correct isomer has been

synthesized. Finally, HPLC analysis quantifies the purity of the material. Together, these

methods form a self-validating system, providing the high degree of confidence required for

drug development and scientific research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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